2-[acetyl(2-methylpropyl)amino]-4-methyl-N-[(2E)-4-methyl-1,3-thiazol-2(3H)-ylidene]-1,3-thiazole-5-carboxamide
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of ureidomethylene-acetoacetate or the reaction of 1,3-oxazine-2,4-diones with amides . The reaction conditions typically require a mild base in an aprotic polar solvent such as DMF, with yields ranging from 75% to 95% .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as esterification, halogenation, and cyclization, with careful control of temperature, pressure, and solvent composition to achieve the desired product.
Chemical Reactions Analysis
Types of Reactions
2-[acetyl(2-methylpropyl)amino]-4-methyl-N-[(2E)-4-methyl-1,3-thiazol-2(3H)-ylidene]-1,3-thiazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, potentially changing the compound’s reactivity and applications.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The conditions for these reactions vary but often involve controlled temperatures and specific solvents to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in a wide range of derivatives with different functional groups.
Scientific Research Applications
2-[acetyl(2-methylpropyl)amino]-4-methyl-N-[(2E)-4-methyl-1,3-thiazol-2(3H)-ylidene]-1,3-thiazole-5-carboxamide has various scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects and mechanisms of action.
Industry: Utilized in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action of 2-[acetyl(2-methylpropyl)amino]-4-methyl-N-[(2E)-4-methyl-1,3-thiazol-2(3H)-ylidene]-1,3-thiazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other thiazole derivatives and acetylated amines, such as:
- 2-amino-4-methylthiazole
- 5-acetyl-2-amino-4-methylthiazole
- N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide .
Uniqueness
Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound for research and industrial use .
Properties
Molecular Formula |
C15H20N4O2S2 |
---|---|
Molecular Weight |
352.5 g/mol |
IUPAC Name |
2-[acetyl(2-methylpropyl)amino]-4-methyl-N-(4-methyl-1,3-thiazol-2-yl)-1,3-thiazole-5-carboxamide |
InChI |
InChI=1S/C15H20N4O2S2/c1-8(2)6-19(11(5)20)15-17-10(4)12(23-15)13(21)18-14-16-9(3)7-22-14/h7-8H,6H2,1-5H3,(H,16,18,21) |
InChI Key |
NEABRBMLJANPNP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CSC(=N1)NC(=O)C2=C(N=C(S2)N(CC(C)C)C(=O)C)C |
Origin of Product |
United States |
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